molecular formula C13H15NO3 B1415072 4-[(3-Methylbut-2-enamido)methyl]benzoic acid CAS No. 1038335-01-1

4-[(3-Methylbut-2-enamido)methyl]benzoic acid

Cat. No. B1415072
CAS RN: 1038335-01-1
M. Wt: 233.26 g/mol
InChI Key: ZSKPQMDSJZKSRG-UHFFFAOYSA-N
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Description

“4-[(3-Methylbut-2-enamido)methyl]benzoic acid” is a chemical compound with the CAS Number: 1038335-01-1 . It has a molecular weight of 233.27 . The IUPAC name for this compound is 4-{[(3-methyl-2-butenoyl)amino]methyl}benzoic acid .


Molecular Structure Analysis

The molecule contains a total of 32 bonds. There are 17 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Pharmacology: Drug Development

4-[(3-Methylbut-2-enamido)methyl]benzoic acid: is utilized in pharmacological research, particularly in the development of new drugs. Its structure allows it to act as a precursor in the synthesis of various pharmacologically active compounds. The compound’s benzoic acid moiety can be modified to produce derivatives with potential therapeutic effects, such as anti-inflammatory, analgesic, or antibacterial properties .

Material Science: Polymer Synthesis

In material science, this compound finds application in the synthesis of novel polymers. The presence of both amido and carboxylic acid functional groups enables it to participate in polymerization reactions, leading to polymers with unique properties suitable for industrial applications like coatings, adhesives, and specialty plastics .

Biochemistry: Enzyme Inhibition Studies

Biochemists employ 4-[(3-Methylbut-2-enamido)methyl]benzoic acid in enzyme inhibition studies. The compound can be used to investigate the active sites of enzymes, helping to understand their function and to design inhibitors that could regulate enzyme activity in pathological conditions .

Chemical Synthesis: Intermediate for Complex Molecules

This compound serves as an intermediate in the chemical synthesis of more complex molecules. Its reactive groups make it a versatile building block for constructing larger, more complex structures, which are often needed in synthetic organic chemistry and medicinal chemistry research .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 4-[(3-Methylbut-2-enamido)methyl]benzoic acid can be used as a standard in chromatographic analysis. Due to its distinct chemical properties, it helps in calibrating instruments and ensuring the accuracy of chromatographic separation processes .

Industrial Applications: Specialty Chemical Manufacturing

Industrially, the compound is involved in the manufacturing of specialty chemicals. It can be used as a starting material or an intermediate in the production of dyes, fragrances, and other fine chemicals that require precise and complex chemical synthesis .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(3-methylbut-2-enoylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(2)7-12(15)14-8-10-3-5-11(6-4-10)13(16)17/h3-7H,8H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKPQMDSJZKSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NCC1=CC=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methylbut-2-enamido)methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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